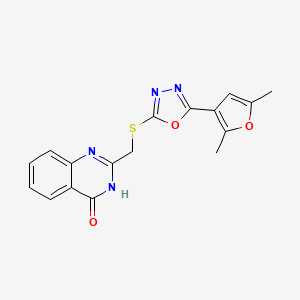

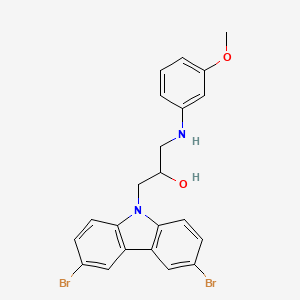

![molecular formula C17H22N2O2 B2505261 N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide CAS No. 1311693-23-8](/img/structure/B2505261.png)

N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide" is a novel acetamide derivative. Acetamide derivatives are a significant class of organic compounds that have been extensively studied due to their diverse pharmacological properties. These compounds have been synthesized and characterized for their potential use as cytotoxic, anti-inflammatory, analgesic, antipyretic, and antiulcer agents .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multi-step reaction sequences. For instance, the Leuckart reaction has been employed to synthesize compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, which is a common structural motif in these types of compounds . Another synthesis approach uses 3-fluoro-4-cyanophenol as a primary compound to create novel 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides . Additionally, the reduction of N-(2-substituted-1-cyanoethenyl) acetamides with NaTeH has been described as a general and convenient method for preparing benzyl substituted acyclic Reissert compounds .

Molecular Structure Analysis

The molecular structures of these acetamide derivatives are confirmed through various analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), elemental analysis, and mass spectrometry. These methods provide detailed information about the functional groups and the overall molecular framework of the synthesized compounds .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For example, the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal is a key step in the synthesis of certain acetamide derivatives . The reaction of hydrazinecarbothioamide with acetic anhydride has also been reported to yield specific thiadiazolyl acetamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents such as bromo, tert-butyl, and nitro groups can significantly affect the compound's activity and solubility . The crystal structure and density functional theory (DFT) studies provide insights into the stability and electronic properties of these compounds . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide possess potential anticancer properties. A study developed new chemical entities, including a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which were assessed for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. These investigations revealed that certain compounds exhibited significant anticancer activities, suggesting potential therapeutic applications in cancer treatment (Rani, Pal, Hegde, & Hashim, 2014).

Anti-inflammatory and Analgesic Activities

The same set of compounds was also evaluated for anti-inflammatory and analgesic activities. The study found that specific derivatives showed promising results in reducing inflammation and pain, indicating their potential use as anti-inflammatory and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).

Synthetic Methodology

Another aspect of research on this compound focuses on synthetic methodologies for creating derivatives. A study reported a convenient method for reducing N-(2-substituted-1-cyanoethenyl) acetamides, providing a general and convenient preparation route for benzyl substituted acyclic Reissert compounds. This synthetic approach enhances the accessibility of these compounds for further pharmacological evaluation (Zeng, Hu, & Hu, 1997).

Pharmacological Assessments

Further pharmacological assessments of novel acetamide derivatives, including those related to N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide, have indicated potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These studies highlight the diverse therapeutic potentials of these compounds, paving the way for their development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Eigenschaften

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(3-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-12(2)13-5-4-6-15(9-13)21-10-16(20)19-17(3,11-18)14-7-8-14/h4-6,9,12,14H,7-8,10H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKOUEFORFTRTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OCC(=O)NC(C)(C#N)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

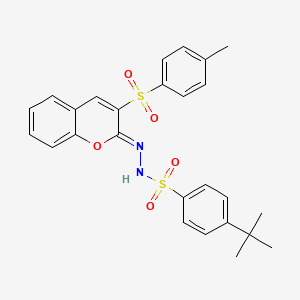

![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)

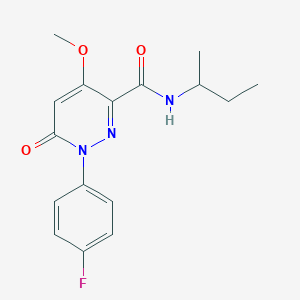

![2,2-Difluoro-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2505179.png)

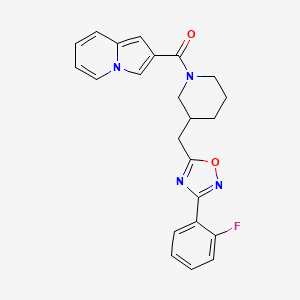

![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)

![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)